3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
CAS No.: 1258639-85-8
Cat. No.: VC3428221
Molecular Formula: C11H16ClN3O3
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258639-85-8 |
|---|---|
| Molecular Formula | C11H16ClN3O3 |
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | 3-methyl-1-(2-oxo-2-piperazin-1-ylethyl)pyrrole-2,5-dione;hydrochloride |
| Standard InChI | InChI=1S/C11H15N3O3.ClH/c1-8-6-9(15)14(11(8)17)7-10(16)13-4-2-12-3-5-13;/h6,12H,2-5,7H2,1H3;1H |
| Standard InChI Key | YZQWZAAELUTJTH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl |
| Canonical SMILES | CC1=CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl |
Introduction
3-Methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a complex organic compound that belongs to the pyrrole family. It features a pyrrole core with a piperazine moiety attached via an ethyl linker, which is further modified with a carbonyl group. This compound is of interest due to its potential biological activities, which are often associated with pyrrole and piperazine derivatives.
Synthesis Methods
The synthesis of 3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step reactions starting from simpler pyrrole precursors. A common approach includes the reaction of a pyrrole derivative with a piperazine-containing alkylating agent under basic conditions, followed by purification steps such as crystallization.
Synthesis Steps
-
Starting Materials: Pyrrole derivatives and piperazine-based alkylating agents.
-
Reaction Conditions: Basic conditions (e.g., sodium bicarbonate) in solvents like acetonitrile.
-
Purification: Crystallization from ethanol.
Biological Activities and Potential Applications
Compounds with similar structures to 3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione have shown various biological activities, including antimicrobial and anticancer properties. The presence of the piperazine ring enhances solubility and bioavailability, making it a candidate for further pharmaceutical development.
Potential Applications Table
| Application | Description |
|---|---|
| Antimicrobial Agents | Potential activity against bacterial or fungal pathogens |
| Anticancer Agents | Possible inhibition of cancer cell growth or proliferation |
| Neurological Disorders | Potential role in modulating neurotransmitter pathways |
Characterization Techniques
Characterization of 3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide insights into the molecular structure and confirm the presence of functional groups.
Characterization Techniques Table
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation and confirmation of functional groups |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis |
| Infrared Spectroscopy | Identification of functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume